REACTION_CXSMILES
|
C[C:2]1[C:7]2[C:8](=[O:17])[N:9]([CH2:13][C:14]([O-:16])=[O:15])[S:10](=[O:12])(=[O:11])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:18][O-].[Na+].Cl>CN(C=O)C.O>[OH:17][C:8]1[C:7]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[S:10](=[O:12])(=[O:11])[NH:9][C:13]=1[C:14]([O:16][CH3:18])=[O:15] |f:1.2|
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Name
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methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide
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Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=C1C(N(S2(=O)=O)CC(=O)[O-])=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
sodium methoxide
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Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
stirring time
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the internal temperature is maintained at 15°-30°C. by means of an ice bath
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Type
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ADDITION
|
Details
|
after the completion of the addition
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Type
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TEMPERATURE
|
Details
|
maintaining the internal temperature below 35°C
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Type
|
ADDITION
|
Details
|
After this addition
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
the product is dried
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Type
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ADDITION
|
Details
|
The total addition
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Type
|
WAIT
|
Details
|
to acidification should be less than 1 hour
|
Type
|
WAIT
|
Details
|
should take 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the batch should be stirred only an additional 15-20 minutes
|
Duration
|
17.5 (± 2.5) min
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |